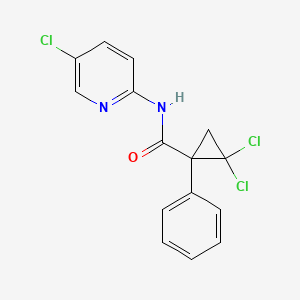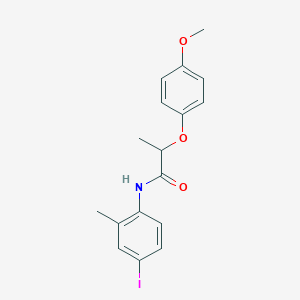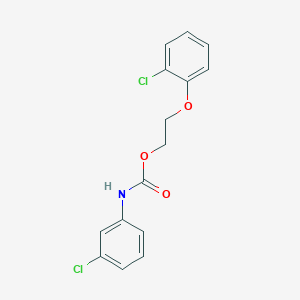![molecular formula C17H17N3OS2 B5126368 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
DMPT exerts its effects through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. DMPT activates mTOR by inhibiting the activity of adenosine monophosphate-activated protein kinase (AMPK), a negative regulator of mTOR. The activation of mTOR by DMPT leads to the stimulation of protein synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including the stimulation of protein synthesis, the enhancement of feed intake and digestion efficiency, and the improvement of growth performance in livestock and poultry. In aquaculture, DMPT has been shown to increase the survival rate and growth of fish and shrimp. In biomedicine, DMPT has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments, including its high yield synthesis, low cost, and easy availability. However, DMPT has some limitations, including its potential toxicity and the lack of standardization in its use. Therefore, caution should be exercised when using DMPT in lab experiments, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for DMPT research, including the investigation of its mechanism of action in different cell types and tissues, the development of new methods for its synthesis, and the evaluation of its safety and efficacy in humans. Additionally, DMPT could be used as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to explore the full potential of DMPT in various fields.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT has been extensively studied for its potential applications in agriculture, aquaculture, and biomedicine. DMPT exerts its effects through the activation of the mTOR signaling pathway and has various biochemical and physiological effects. DMPT has several advantages for lab experiments, but caution should be exercised when using it due to its potential toxicity. Finally, there are several future directions for DMPT research, and further investigation is needed to explore its full potential.
Méthodes De Synthèse
DMPT can be synthesized using various methods, including the reaction between 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and 4-methylphenylacetyl chloride in the presence of a base. The reaction results in the formation of DMPT as a white solid with a high yield.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and biomedicine. In agriculture, DMPT has been shown to improve the growth performance of livestock and poultry by increasing feed intake and digestion efficiency. In aquaculture, DMPT has been used as a feed attractant to enhance the growth and survival rate of fish and shrimp. In biomedicine, DMPT has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Propriétés
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-10-4-6-13(7-5-10)20-14(21)8-22-16-15-11(2)12(3)23-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFDDPGZWDHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)

![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)